molecular formula C6H11NO2 B13662981 Methyl 2-(azetidin-1-yl)acetate

Methyl 2-(azetidin-1-yl)acetate

Cat. No.: B13662981
M. Wt: 129.16 g/mol
InChI Key: DOLHCROWUZEWRW-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-1-yl)acetate is a heterocyclic compound containing an azetidine ring Azetidine is a four-membered saturated nitrogen-containing ring, which is known for its significant strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(azetidin-1-yl)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Another method involves the treatment of methyl 2-(dimethoxyphosphoryl)acetate with oxetan-3-one to obtain methyl (oxetan-3-ylidene)acetate, which is further treated with various (N-Boc-cycloaminyl)amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving the use of high-throughput reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines.

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar in structure but without the ester group.

    Pyrrolidine: A five-membered nitrogen-containing ring, less strained and more stable than azetidine.

    Piperidine: A six-membered nitrogen-containing ring, commonly found in many natural products and pharmaceuticals.

Uniqueness

Methyl 2-(azetidin-1-yl)acetate is unique due to its combination of the azetidine ring and the ester group. This combination imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 2-(azetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-7-3-2-4-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLHCROWUZEWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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